molecular formula C13H24N4S B2390514 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 790232-41-6

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2390514
CAS No.: 790232-41-6
M. Wt: 268.42
InChI Key: NEOITBPWVCUMEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the triazole ring .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the cyclohexyl group provides structural stability .

Comparison with Similar Compounds

4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

  • 4-phenyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The cyclohexyl group in this compound provides unique steric and electronic effects, making it distinct from its analogs .

Properties

IUPAC Name

4-cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOITBPWVCUMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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